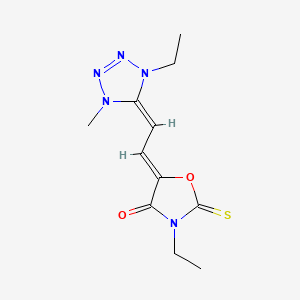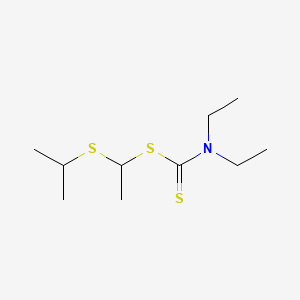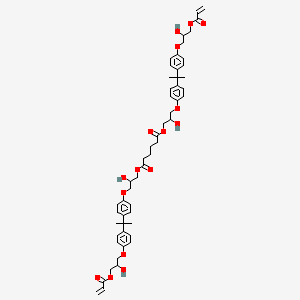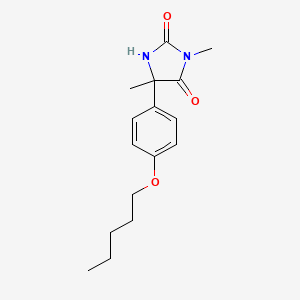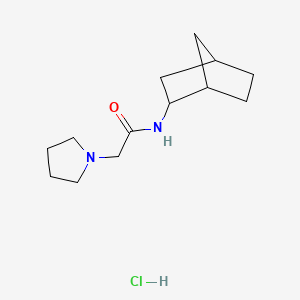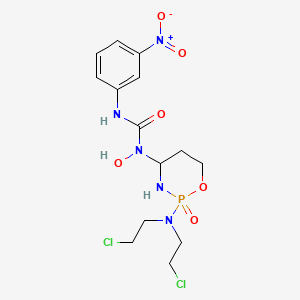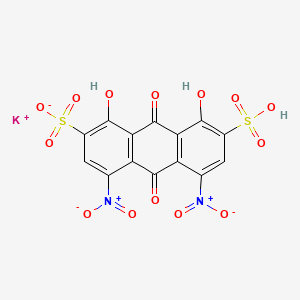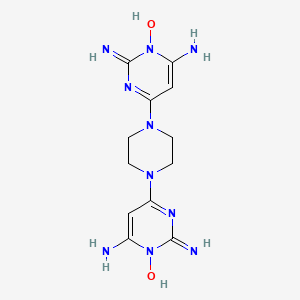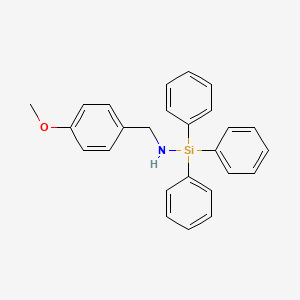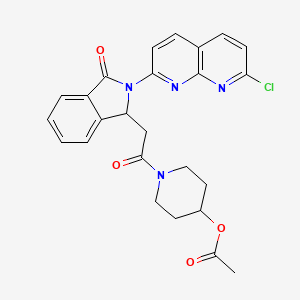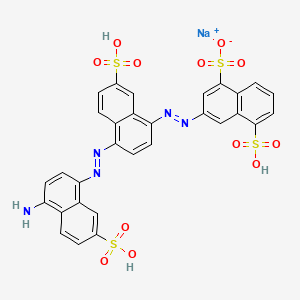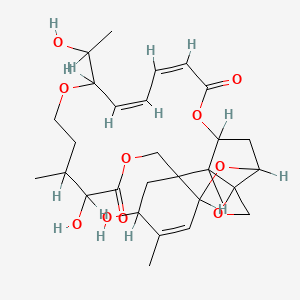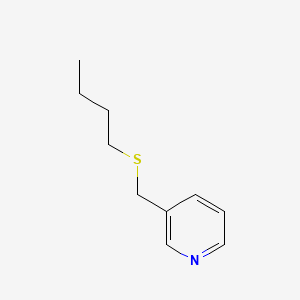
Desmethylloperamide C-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethylloperamide C-11 is a compound derived from loperamide, a well-known antidiarrheal agent. It is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the function of the permeability-glycoprotein (P-gp) efflux pump at the blood-brain barrier . This compound is particularly valuable in neuroscience research due to its ability to provide insights into the mechanisms of drug transport across the blood-brain barrier.
准备方法
Synthetic Routes and Reaction Conditions
Desmethylloperamide C-11 is synthesized through a series of chemical reactions involving the methylation of a primary amide precursor with carbon-11 labeled iodomethane . The synthesis begins with the preparation of the amide precursor, which is then subjected to methylation under controlled conditions to introduce the carbon-11 isotope . The reaction typically requires the use of organic solvents and bases to facilitate the methylation process .
Industrial Production Methods
The industrial production of this compound involves the use of specialized equipment for the handling of radioactive materials. The production process is carried out in a cyclotron facility, where carbon-11 is produced through the irradiation of nitrogen gas . The carbon-11 is then incorporated into the compound through a series of chemical reactions, followed by purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Desmethylloperamide C-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving the carbon-11 isotope, are crucial for the synthesis of the radiolabeled compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents, bases, and carbon-11 labeled iodomethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions involving this compound include various radiolabeled derivatives that are used in PET imaging studies . These derivatives are characterized by their ability to interact with the P-gp efflux pump and provide valuable information about drug transport across the blood-brain barrier .
科学研究应用
Desmethylloperamide C-11 has a wide range of scientific research applications, including:
Pharmacology: The compound is used to evaluate the pharmacokinetics and pharmacodynamics of drugs that interact with the P-gp efflux pump.
Drug Development: This compound is used in the development of new drugs targeting the P-gp efflux pump, helping to identify compounds with improved brain penetration and efficacy.
Medical Imaging: The compound is used in PET imaging studies to visualize and quantify the distribution of drugs in the brain and other tissues.
作用机制
Desmethylloperamide C-11 exerts its effects by interacting with the P-gp efflux pump at the blood-brain barrier . The compound is a substrate for P-gp, which actively transports it out of the brain, preventing its accumulation in brain tissues . This mechanism allows researchers to study the function of P-gp and its role in drug transport and resistance . The molecular targets of this compound include the P-gp protein and associated pathways involved in drug transport across cell membranes .
相似化合物的比较
Desmethylloperamide C-11 is unique in its ability to serve as a radiolabeled substrate for P-gp, making it a valuable tool for PET imaging studies . Similar compounds include:
N-desmethyl-loperamide: A metabolite of loperamide that also interacts with P-gp and is used in similar research applications.
Valproic Acid: Another compound used in epilepsy research, but with different mechanisms of action and applications.
This compound stands out due to its radiolabeled nature and specific use in PET imaging to study P-gp function .
属性
CAS 编号 |
1067642-12-9 |
|---|---|
分子式 |
C28H31ClN2O2 |
分子量 |
462.0 g/mol |
IUPAC 名称 |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(111C)methyl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1-1 |
InChI 键 |
ZMOPTLXEYOVARP-BJUDXGSMSA-N |
手性 SMILES |
[11CH3]NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


